![molecular formula C16H25N3O2 B15213794 7-Ethoxy-2-(heptan-3-yl)-3-methylimidazo[1,2-a]pyrimidin-5(1H)-one CAS No. 681845-80-7](/img/structure/B15213794.png)
7-Ethoxy-2-(heptan-3-yl)-3-methylimidazo[1,2-a]pyrimidin-5(1H)-one
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Overview
Description
7-Ethoxy-2-(heptan-3-yl)-3-methylimidazo[1,2-a]pyrimidin-5(1H)-one is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethoxy-2-(heptan-3-yl)-3-methylimidazo[1,2-a]pyrimidin-5(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-amino-4,5-dicyano-3-methylimidazole with heptan-3-one in the presence of a base such as sodium ethoxide. The reaction is carried out in an anhydrous solvent like tetrahydrofuran (THF) at elevated temperatures to facilitate cyclization and formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, often employing automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
7-Ethoxy-2-(heptan-3-yl)-3-methylimidazo[1,2-a]pyrimidin-5(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .
Scientific Research Applications
7-Ethoxy-2-(heptan-3-yl)-3-methylimidazo[1,2-a]pyrimidin-5(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of novel materials with specific chemical properties
Mechanism of Action
The mechanism of action of 7-Ethoxy-2-(heptan-3-yl)-3-methylimidazo[1,2-a]pyrimidin-5(1H)-one involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in DNA replication or protein synthesis, leading to its potential use as an antimicrobial or anticancer agent .
Comparison with Similar Compounds
Similar Compounds
2-(Heptan-3-yl)-3-methylimidazo[1,2-a]pyrimidin-5(1H)-one: Lacks the ethoxy group, which may affect its biological activity and chemical reactivity.
7-Methoxy-2-(heptan-3-yl)-3-methylimidazo[1,2-a]pyrimidin-5(1H)-one: Contains a methoxy group instead of an ethoxy group, potentially altering its pharmacokinetic properties.
Uniqueness
The presence of the ethoxy group in 7-Ethoxy-2-(heptan-3-yl)-3-methylimidazo[1,2-a]pyrimidin-5(1H)-one distinguishes it from similar compounds, potentially enhancing its solubility, stability, and biological activity. This unique structural feature may contribute to its specific interactions with molecular targets and its overall efficacy in various applications .
Properties
CAS No. |
681845-80-7 |
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Molecular Formula |
C16H25N3O2 |
Molecular Weight |
291.39 g/mol |
IUPAC Name |
7-ethoxy-2-heptan-3-yl-3-methyl-1H-imidazo[1,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C16H25N3O2/c1-5-8-9-12(6-2)15-11(4)19-14(20)10-13(21-7-3)17-16(19)18-15/h10,12H,5-9H2,1-4H3,(H,17,18) |
InChI Key |
KZKKQKDWPFGHFK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C1=C(N2C(=O)C=C(N=C2N1)OCC)C |
Origin of Product |
United States |
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